

1-(4-Nitrophenyl)piperidin-4-one literature review and background

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-(4-Nitrophenyl)piperidin-4-one**

Cat. No.: **B1587207**

[Get Quote](#)

An In-Depth Technical Guide to **1-(4-Nitrophenyl)piperidin-4-one**: Synthesis, Reactivity, and Applications

Introduction: A Versatile Scaffold in Modern Chemistry

1-(4-Nitrophenyl)piperidin-4-one is a heterocyclic organic compound that serves as a pivotal intermediate in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure is a composite of two key functional moieties: the piperidin-4-one ring and a 4-nitrophenyl group attached to the ring nitrogen. The piperidin-4-one core is a privileged scaffold, recognized as a versatile pharmacophore in numerous biologically active compounds, including analgesics, antivirals, and anticancer agents.^{[1][2][3]} The 4-nitrophenyl group, featuring a potent electron-withdrawing nitro (-NO₂) substituent, not only modulates the electronic properties of the piperidine nitrogen but also serves as a crucial synthetic handle for further chemical transformations. This guide provides a detailed review of the synthesis, properties, and extensive utility of this valuable chemical building block.

Physicochemical and Spectroscopic Profile

The identity and purity of **1-(4-Nitrophenyl)piperidin-4-one** are confirmed through a combination of physical measurements and spectroscopic analysis.

Table 1: Physicochemical Properties of **1-(4-Nitrophenyl)piperidin-4-one**

Property	Value	Reference(s)
CAS Number	23499-01-6	N/A
Molecular Formula	C ₁₁ H ₁₂ N ₂ O ₃	N/A
Molecular Weight	220.22 g/mol	N/A
Appearance	Solid	N/A
Topological Polar Surface Area (TPSA)	63.45 Å ²	N/A
logP (calculated)	1.76	N/A

Spectroscopic Signature

While a publicly available, fully assigned spectrum for this specific molecule is not readily found in peer-reviewed journals, its spectral characteristics can be reliably predicted based on fundamental principles and data from closely related analogs, such as 1-(4-nitrophenyl)piperidin-2-one.[4][5]

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The 4-nitrophenyl group should exhibit a characteristic AA'BB' system, appearing as two doublets in the downfield region (typically δ 7.5-8.3 ppm), consistent with para-substitution on a benzene ring.[4] The four protons on the piperidone ring adjacent to the nitrogen (positions 2 and 6) are expected to appear as a triplet, while the four protons adjacent to the carbonyl group (positions 3 and 5) should appear as another triplet, both in the aliphatic region (typically δ 2.5-4.0 ppm).
- ¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by several key resonances. The carbonyl carbon (C4) would appear significantly downfield (δ > 200 ppm). Four signals are expected in the aromatic region, with the carbon atom bearing the nitro group (C4') being the most deshielded. The aliphatic region would show signals for the C2/C6 and C3/C5 carbons of the piperidone ring. Studies on similarly substituted piperidin-4-ones can be used for comparative assignment.[6]
- Infrared (IR) Spectroscopy: The IR spectrum provides critical information about the functional groups. Key absorption bands would include:

- A strong, sharp peak for the ketone carbonyl (C=O) stretch, typically around 1710-1730 cm^{-1} .
- Strong, characteristic peaks for the asymmetric and symmetric stretching of the nitro group (N-O), appearing around 1520 cm^{-1} and 1340 cm^{-1} , respectively.
- C-N stretching vibrations and aromatic C=C stretching bands in the fingerprint region.

Synthesis Methodologies


The formation of the C-N bond between the piperidone nitrogen and the nitrophenyl ring is the central challenge in synthesizing this molecule. Two primary, robust methods are prevalent in modern organic chemistry for this type of transformation: Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$) and Palladium-catalyzed Buchwald-Hartwig amination.

Method 1: Nucleophilic Aromatic Substitution ($\text{S}_{\text{n}}\text{Ar}$)

This classic method is highly effective due to the electronic nature of the 4-nitrophenyl system. The strong electron-withdrawing effect of the nitro group activates the aromatic ring for attack by a nucleophile, making it an ideal substrate for $\text{S}_{\text{n}}\text{Ar}$.

Causality of Experimental Choices:

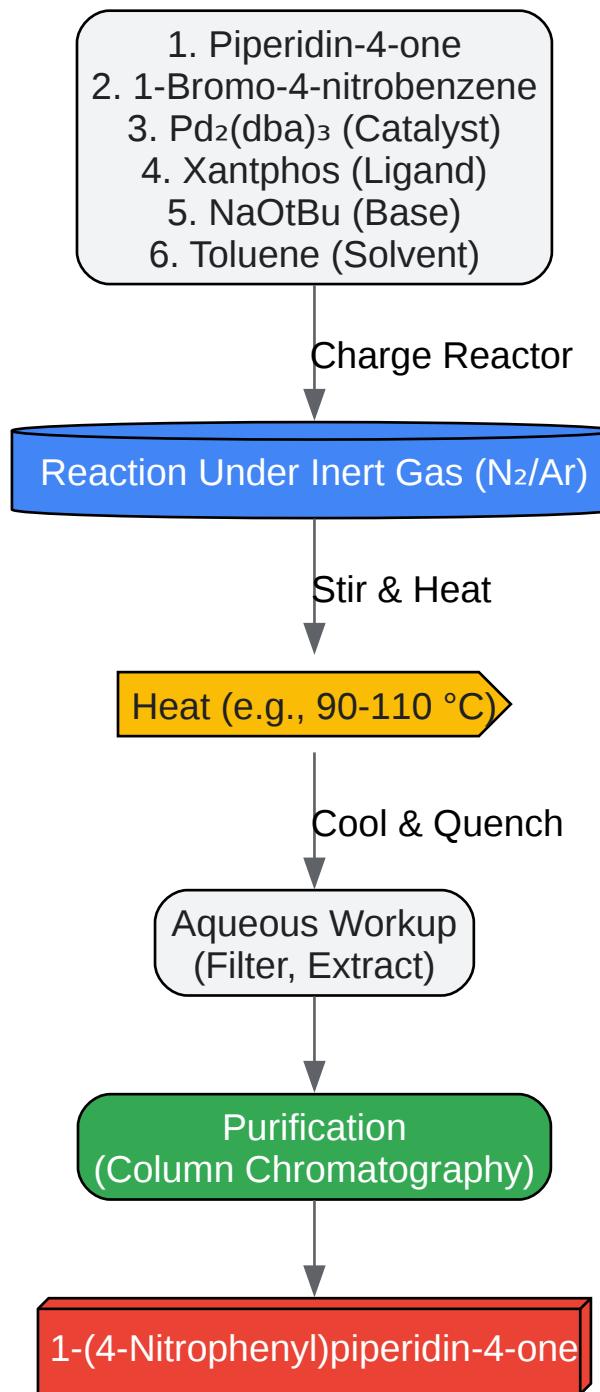
- Substrate: 1-Fluoro-4-nitrobenzene is the preferred substrate. The carbon-fluorine bond is highly polarized, and fluoride is an excellent leaving group in $\text{S}_{\text{n}}\text{Ar}$ reactions because its departure is the rate-determining step.
- Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is used to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) without solvating the nucleophile excessively, thus promoting a high reaction rate.
- Base: A mild, non-nucleophilic inorganic base like potassium carbonate (K_2CO_3) is employed. Its role is to act as a scavenger for the hydrofluoric acid (HF) generated during the reaction, driving the equilibrium towards the product. It is crucial that the base is not strong enough to deprotonate the piperidone ring at the alpha-carbons, which could lead to side reactions.

[Click to download full resolution via product page](#)

Workflow for S_nAr Synthesis

Experimental Protocol: S_nAr Synthesis

- To a stirred solution of piperidin-4-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).


- Add 1-fluoro-4-nitrobenzene (1.05 eq) dropwise to the suspension at room temperature.
- Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the mixture to room temperature and pour it into ice-water.
- Collect the precipitated solid by filtration, wash thoroughly with water, and dry under vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure **1-(4-nitrophenyl)piperidin-4-one**.

Method 2: Buchwald-Hartwig Amination

For aryl halides that are less reactive (chlorides, bromides), or when milder conditions are required, the Buchwald-Hartwig cross-coupling reaction is the method of choice. This powerful palladium-catalyzed reaction has broad substrate scope and functional group tolerance.

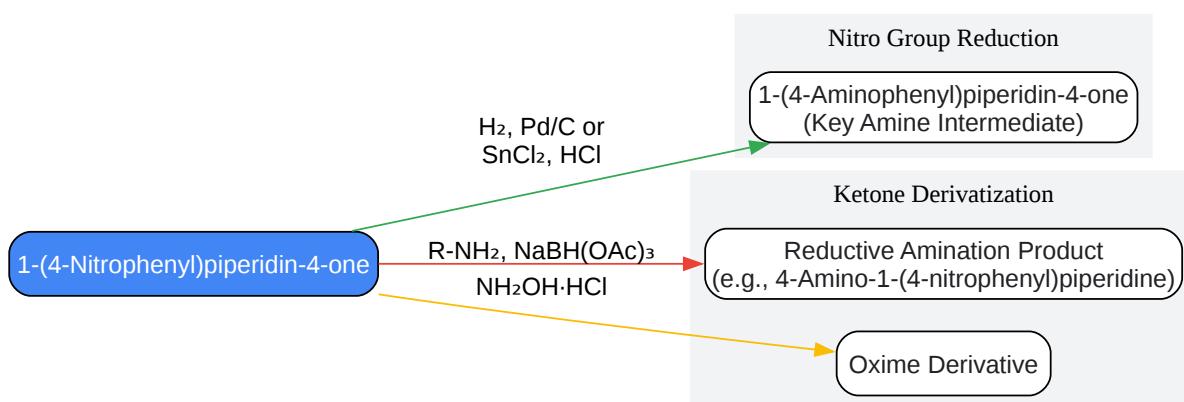
Causality of Experimental Choices:

- Substrate: 1-Bromo-4-nitrobenzene or 1-chloro-4-nitrobenzene can be used. Bromides are generally more reactive than chlorides.
- Catalyst System: A combination of a palladium source (e.g., $\text{Pd}_2(\text{dba})_3$) and a specialized phosphine ligand is essential. The ligand (e.g., Xantphos, BINAP) stabilizes the palladium center, facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, and prevents catalyst decomposition.
- Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is required to deprotonate the piperidone nitrogen in situ, forming the active nucleophile for the catalytic cycle.

[Click to download full resolution via product page](#)

Workflow for Buchwald-Hartwig Synthesis

Experimental Protocol: Buchwald-Hartwig Amination


- In a glovebox or under an inert atmosphere (N₂ or Ar), charge an oven-dried flask with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and

sodium tert-butoxide (1.4 eq).

- Add piperidin-4-one (1.2 eq) and 1-bromo-4-nitrobenzene (1.0 eq).
- Add anhydrous toluene via syringe and degas the mixture.
- Heat the reaction mixture to 90-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
- Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove palladium residues.
- Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography on silica gel to afford the desired product.

Chemical Reactivity and Synthetic Utility

The true value of **1-(4-nitrophenyl)piperidin-4-one** lies in its capacity for selective chemical modification at two distinct sites: the nitro group and the ketone carbonyl.

[Click to download full resolution via product page](#)

Key Reaction Pathways

Reduction of the Nitro Group: Gateway to Bioactive Amines

The most significant transformation of this molecule is the reduction of the nitro group to a primary aniline. This reaction fundamentally alters the electronic character of the aryl substituent from strongly electron-withdrawing to electron-donating and introduces a highly versatile nucleophilic amine handle for further functionalization (e.g., amide bond formation, sulfonylation, or diazotization).

Experimental Protocol: Nitro Group Reduction

- Dissolve **1-(4-nitrophenyl)piperidin-4-one** (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
- Add a catalytic amount of 10% Palladium on carbon (Pd/C).
- Place the reaction vessel under an atmosphere of hydrogen gas (H_2 , typically via balloon or Parr shaker) and stir vigorously at room temperature.
- Monitor the reaction until complete consumption of the starting material.
- Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield 1-(4-aminophenyl)piperidin-4-one, which can often be used in the next step without further purification.

Derivatization of the Ketone Carbonyl

The ketone at the C4 position provides a second site for introducing molecular diversity. Standard carbonyl chemistry can be applied to generate a wide array of derivatives.

- Reductive Amination: The ketone can be converted to a primary or secondary amine by reacting it with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride ($NaBH_3CN$) or sodium triacetoxyborohydride ($NaBH(OAc)_3$). This is a cornerstone reaction for building libraries of drug candidates.

- Oxime and Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives readily yields the corresponding oximes and hydrazones, which are themselves useful intermediates or can possess biological activity.[7]

Applications in Drug Discovery: The Case of Apixaban

The synthetic utility of the 1-(4-aminophenyl)piperidin-4-one scaffold, derived directly from the title compound, is powerfully illustrated by its role in the synthesis of Apixaban (Eliquis), a leading oral anticoagulant.[8] Although the commercial synthesis of Apixaban uses the related 1-(4-aminophenyl)piperidin-2-one, the chemical principles and strategic importance are identical.[4][5][9] The 1-(4-aminophenyl) moiety is a critical component that is elaborated into the final complex structure of the drug.

Furthermore, the 1-aryl-piperidine-4-carboxamide scaffold, which can be readily accessed from this intermediate, is a core element in other modern therapeutics, such as the potent Akt kinase inhibitor AZD5363 (Capivasertib), highlighting the broad applicability of this structural motif in targeting diverse biological pathways.[10]

Conclusion

1-(4-Nitrophenyl)piperidin-4-one is more than a simple chemical; it is an intelligently designed synthetic intermediate that provides chemists with robust and orthogonal synthetic handles. Its preparation via well-established, scalable methods like S_nAr or Buchwald-Hartwig amination makes it readily accessible. The differential reactivity of its nitro and ketone functionalities allows for selective, stepwise elaboration into complex molecular architectures. Its proven relevance in the synthesis of blockbuster drugs and clinical candidates solidifies its status as a high-value building block for researchers, scientists, and drug development professionals dedicated to advancing the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. researchgate.net [researchgate.net]
- 4. wjpsonline.com [wjpsonline.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. ¹³C and ¹H NMR Spectral Studies of Some Piperidin – 4 – Ones – Oriental Journal of Chemistry [orientjchem.org]
- 7. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 8. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WO2015162551A1 - Process for the preparation of apixaban - Google Patents [patents.google.com]
- 10. Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(4-Nitrophenyl)piperidin-4-one literature review and background]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1587207#1-4-nitrophenyl-piperidin-4-one-literature-review-and-background\]](https://www.benchchem.com/product/b1587207#1-4-nitrophenyl-piperidin-4-one-literature-review-and-background)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com